molecular formula C18H18Cl2N2O2S B5151052 4-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide

4-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide

Cat. No.: B5151052
M. Wt: 397.3 g/mol
InChI Key: OZGLCMCATVJTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C18H18Cl2N2O2S This compound is part of the benzamide family and is characterized by the presence of a butoxy group, a dichlorophenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with 3,4-dichloroaniline in the presence of a coupling agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or dichlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted benzamide derivatives.

Scientific Research Applications

4-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:

  • 4-butoxy-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide
  • 4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide
  • 4-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide

These compounds share similar structural features but differ in the position of the chlorine atoms on the phenyl ringThe unique combination of functional groups in this compound makes it distinct and valuable for specific research and industrial purposes .

Properties

IUPAC Name

4-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2S/c1-2-3-10-24-14-7-4-12(5-8-14)17(23)22-18(25)21-13-6-9-15(19)16(20)11-13/h4-9,11H,2-3,10H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGLCMCATVJTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.